molecular formula C7H5BrO3 B2704735 4-Bromo-2,3-Dihydroxybenzaldehyde CAS No. 73275-98-6

4-Bromo-2,3-Dihydroxybenzaldehyde

Cat. No.: B2704735
CAS No.: 73275-98-6
M. Wt: 217.018
InChI Key: MXCUKGXCILNDRA-UHFFFAOYSA-N
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Description

4-Bromo-2,3-Dihydroxybenzaldehyde is an organic compound with the molecular formula C7H5BrO3 It is a derivative of benzaldehyde, characterized by the presence of bromine and two hydroxyl groups on the benzene ring

Mechanism of Action

Target of Action

The primary targets of 4-Bromo-2,3-Dihydroxybenzaldehyde are the Wnt/β-Catenin and Autophagy pathways, as well as the TGF-β pathway . These pathways play crucial roles in various biological processes, including cell proliferation, differentiation, and apoptosis .

Mode of Action

This compound: interacts with its targets by modulating their activities. It activates the Wnt/β-Catenin and Autophagy pathways through the phosphorylation of GSG3β and β-catenin . It also increases the levels of autophagic vacuoles and autophagy regulatory proteins Atg7, Atg5, Atg16L, and LC3B . Furthermore, it inhibits the TGF-β pathway, which promotes the transition to the catagen phase .

Biochemical Pathways

The activation of the Wnt/β-Catenin and Autophagy pathways by This compound leads to increased cell proliferation and differentiation . The inhibition of the TGF-β pathway prevents the transition to the catagen phase, promoting hair growth .

Pharmacokinetics

The ADME properties of This compound Given its solubility in methanol , it is likely that it can be absorbed and distributed in the body

Result of Action

The molecular and cellular effects of This compound ’s action include increased cell proliferation and differentiation, as well as promotion of hair growth . These effects are a result of its interaction with the Wnt/β-Catenin, Autophagy, and TGF-β pathways .

Action Environment

Environmental factors can influence the action, efficacy, and stability of This compound . For instance, hyperglycemia can trigger metabolic and inflammatory responses, leading to vascular inflammation and consequently inducing microvascular and/or macrovascular diabetic complications . In such an environment, This compound has been found to have anti-inflammatory and anti-diabetes effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2,3-Dihydroxybenzaldehyde typically involves the bromination of 2,3-dihydroxybenzaldehyde. One common method includes the use of bromine in an organic solvent under controlled conditions to ensure selective bromination at the desired position .

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves the careful control of reaction parameters such as temperature, solvent, and bromine concentration to achieve high yield and purity .

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-2,3-Dihydroxybenzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness: 4-Bromo-2,3-Dihydroxybenzaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Compared to its analogs, it offers unique advantages in selective synthesis and targeted biological applications .

Properties

IUPAC Name

4-bromo-2,3-dihydroxybenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrO3/c8-5-2-1-4(3-9)6(10)7(5)11/h1-3,10-11H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXCUKGXCILNDRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1C=O)O)O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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